molecular formula C13H14N2O2 B3071882 methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate CAS No. 1015082-04-8

methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate

Cat. No.: B3071882
CAS No.: 1015082-04-8
M. Wt: 230.26 g/mol
InChI Key: NCRWBLSVIRVJJQ-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is particularly interesting for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the tricyclic indole structure, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield fully saturated derivatives.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its carboxylate group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)8-2-3-11-9(6-8)10-7-14-5-4-12(10)15-11/h2-3,6,14-15H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRWBLSVIRVJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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